Cas no 99124-79-5 ((αR,3S)-3-[[(R)-[4-[(R)-3-Amino-3-carboxypropoxy]phenyl]hydroxyacetyl]amino]-3-(formylamino)-α-(4-hydroxyphenyl)-2-oxo-1-azetidineacetic acid)

(αR,3S)-3-[[(R)-[4-[(R)-3-Amino-3-carboxypropoxy]phenyl]hydroxyacetyl]amino]-3-(formylamino)-α-(4-hydroxyphenyl)-2-oxo-1-azetidineacetic acid structure
99124-79-5 structure
Productnaam:(αR,3S)-3-[[(R)-[4-[(R)-3-Amino-3-carboxypropoxy]phenyl]hydroxyacetyl]amino]-3-(formylamino)-α-(4-hydroxyphenyl)-2-oxo-1-azetidineacetic acid
CAS-nummer:99124-79-5
MF:C24H26N4O10
MW:530.484046459198
CID:815274

(αR,3S)-3-[[(R)-[4-[(R)-3-Amino-3-carboxypropoxy]phenyl]hydroxyacetyl]amino]-3-(formylamino)-α-(4-hydroxyphenyl)-2-oxo-1-azetidineacetic acid Chemische en fysische eigenschappen

Naam en identificatie

    • 1-Azetidineacetic acid,3-[[(2R)-[4-[(3R)-3-amino-3-carboxypropoxy]phenyl]hydroxyacetyl]amino]-3-(formylamino)-a-(4-hydroxyphenyl)-2-oxo-, (aR,3S)- (9CI)
    • (αR,3S)-3-[[(R)-[4-[(R)-3-Amino-3-carboxypropoxy]phenyl]hydroxyacetyl]amino]-3-(formylamino)-α-(4-hydroxyphenyl)-2-oxo-1-azetidineacetic acid
    • CID 101813568
    • Antibiotic PA-42702A
    • Antibiotic TAN-585C
    • Formadicin C
    • PA-42702A
    • TAN-585C
    • (2R)-2-amino-4-[4-[2-[[(3S)-1-[carboxy-(4-hydroxyphenyl)methyl]-3-formamido-2-oxoazetidin-3-yl]amino]-1-hydroxy-2-oxoethyl]phenoxy]butanoic acid
    • 1-Azetidineacetic acid, 3-[[(2R)-[4-[(3R)-3-amino-3-carboxypropoxy]phenyl]hydroxyacetyl]amino]-3-(formylamino)-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)- (9CI)
    • Antibiotic TAN 585C
    • Inchi: 1S/C24H26N4O10/c25-17(21(33)34)9-10-38-16-7-3-14(4-8-16)19(31)20(32)27-24(26-12-29)11-28(23(24)37)18(22(35)36)13-1-5-15(30)6-2-13/h1-8,12,17-19,30-31H,9-11,25H2,(H,26,29)(H,27,32)(H,33,34)(H,35,36)/t17-,18?,19?,24+/m1/s1
    • InChI-sleutel: OFQSFLLUBNDRRF-HIZCABIMSA-N
    • LACHT: O=C1[C@@](CN1C(C(=O)O)C1C=CC(=CC=1)O)(NC=O)NC(C(C1C=CC(=CC=1)OCC[C@H](C(=O)O)N)O)=O

Berekende eigenschappen

  • Exacte massa: 530.165
  • Monoisotopische massa: 530.165
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 7
  • Aantal waterstofbondacceptatoren: 11
  • Zware atoomtelling: 38
  • Aantal draaibare bindingen: 12
  • Complexiteit: 887
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -4.774
  • Topologisch pooloppervlak: 229

Experimentele eigenschappen

  • Dichtheid: 1.59±0.1 g/cm3(Predicted)
  • Kookpunt: 1046.2±65.0 °C(Predicted)
  • pka: 2.19±0.10(Predicted)

(αR,3S)-3-[[(R)-[4-[(R)-3-Amino-3-carboxypropoxy]phenyl]hydroxyacetyl]amino]-3-(formylamino)-α-(4-hydroxyphenyl)-2-oxo-1-azetidineacetic acid Gerelateerde literatuur

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